molecular formula C₁₅H₄D₄N₂O B1142632 4,4'-Dicyanobenzophenone-2,3,5,6-d4 CAS No. 1361326-44-4

4,4'-Dicyanobenzophenone-2,3,5,6-d4

Cat. No.: B1142632
CAS No.: 1361326-44-4
M. Wt: 236.26
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Description

4,4'-Dicyanobenzophenone-2,3,5,6-d4 (DCBP-d4) is a deuterated derivative of 4,4'-dicyanobenzophenone, where four hydrogen atoms at the 2,3,5,6 positions of the benzophenone rings are replaced with deuterium. This isotopic substitution preserves the core chemical structure—two benzene rings linked by a ketone group, with cyano (-CN) substituents at the para positions—while altering physical properties such as vibrational modes and NMR signals. DCBP-d4 is primarily used in research requiring isotopic labeling, particularly in spectroscopic studies, catalytic applications, and materials science .

Properties

CAS No.

1361326-44-4

Molecular Formula

C₁₅H₄D₄N₂O

Molecular Weight

236.26

Synonyms

4,4’-Carbonylbis-benzonitrile-2,3,5,6-d4;  Bis(4-cyanophenyl) Ketone-2,3,5,6-d4;  p,p’-Dicyanobenzophenone-2,3,5,6-d4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Dicyanobenzophenone-2,3,5,6-d4 typically involves the deuteration of 4,4’-DicyanobenzophenoneThis can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced with deuterium in the presence of a deuterium source and a catalyst .

Industrial Production Methods

Industrial production of 4,4’-Dicyanobenzophenone-2,3,5,6-d4 involves large-scale deuteration processes. These processes are optimized for high yield and purity, ensuring that the deuterated compound meets the stringent requirements for use as a reference standard in analytical techniques. The production methods are designed to be efficient and cost-effective, utilizing advanced catalytic systems and deuterium sources .

Chemical Reactions Analysis

Types of Reactions

4,4’-Dicyanobenzophenone-2,3,5,6-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

4,4’-Dicyanobenzophenone-2,3,5,6-d4 has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-Dicyanobenzophenone-2,3,5,6-d4 involves its role as a photoinitiator. When exposed to light, the compound absorbs photons and undergoes a photochemical reaction, generating reactive species that initiate polymerization. The deuterated version is used to study these mechanisms in detail, providing insights into the molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features of DCBP-d4 and analogous benzophenone derivatives:

Compound Name Substituents Functional Groups Molecular Weight (g/mol) Key Applications
4,4'-Dicyanobenzophenone-2,3,5,6-d4 -CN (4,4'), -D (2,3,5,6) Cyano, Ketone ~254.3 (deuterated) Isotopic labeling, MOFs
4,4'-Dihydroxybenzophenone -OH (4,4') Hydroxyl, Ketone 214.22 UV stabilizers, polymers
4,4’-Dichlorobenzophenone (4,4’-DBP) -Cl (4,4') Chloro, Ketone 233.11 Agrochemical metabolite
4,4'-Dimethylbenzophenone -CH3 (4,4') Methyl, Ketone 210.27 Organic synthesis
2,2'-Dihydroxy-4,4'-dimethoxybenzophenone -OH (2,2'), -OCH3 (4,4') Hydroxyl, Methoxy, Ketone 274.27 UV absorbers, cosmetics

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The cyano groups in DCBP-d4 are strongly electron-withdrawing, making it more electrophilic than hydroxyl- or methyl-substituted derivatives. This property enhances its utility in charge-transfer complexes and metal-organic frameworks (MOFs) .
  • Deuterium Effects : The deuterium atoms in DCBP-d4 reduce vibrational frequencies and eliminate proton NMR signals at the substituted positions, aiding in mechanistic studies of reactions involving hydrogen/deuterium exchange .

Spectroscopic and Physical Properties

Table: Comparative Spectroscopic Data
Compound UV-Vis λ_max (nm) NMR Shifts (¹H, ppm) Stability in Biological Systems
DCBP-d4 ~290 (CN π→π*) 7.6–8.2 (aromatic H) High (deuterium stabilizes C-D bonds)
4,4'-Dihydroxybenzophenone ~330 (OH/π→π*) 6.8–7.5 (aromatic H) Moderate (prone to oxidation)
4,4’-Dichlorobenzophenone ~270 (Cl π→π*) 7.4–8.0 (aromatic H) Low (metabolized to polar derivatives)
2,2'-Dihydroxy-4,4'-dimethoxybenzophenone ~350 (OH/π→π*) 3.8 (OCH3), 6.5–7.2 (aromatic H) High (UV resistance)

Insights :

  • The cyano groups in DCBP-d4 result in a blue-shifted UV absorption compared to hydroxylated derivatives, making it less suitable for UV stabilization but ideal for applications requiring transparency in the visible spectrum .
  • Deuterium substitution improves thermal and metabolic stability, as seen in its resistance to enzymatic degradation compared to 4,4’-dichlorobenzophenone, a common agrochemical metabolite .

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